molecular formula C25H26F2N4O3 B7455994 (S)-Perk-IN-5

(S)-Perk-IN-5

Katalognummer B7455994
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: YNDQMKBAYRFBMW-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Perk-IN-5 is a selective inhibitor of PERK (protein kinase RNA-like endoplasmic reticulum kinase) that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for researchers studying the PERK signaling pathway.

Wirkmechanismus

(S)-Perk-IN-5 works by selectively inhibiting the activity of PERK, a key regulator of the unfolded protein response (UPR) pathway. When cells are exposed to stress, such as misfolded proteins, PERK is activated and initiates a series of signaling events that aim to restore cellular homeostasis. However, prolonged activation of PERK can lead to cell death and contribute to the development of various diseases. By inhibiting PERK, (S)-Perk-IN-5 can modulate the UPR pathway and potentially prevent or treat disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Perk-IN-5 have been studied extensively in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis (Kumar et al., 2016; Zhang et al., 2019). In animal models of neurodegenerative diseases, (S)-Perk-IN-5 has been shown to reduce neuroinflammation and improve cognitive function (Mercado et al., 2018; Kim et al., 2018). In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes (Wang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (S)-Perk-IN-5 in lab experiments is its selectivity for PERK, which allows researchers to specifically target this pathway without affecting other signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of using (S)-Perk-IN-5 is its potential toxicity, which may limit its use in certain cell types or animal models. Furthermore, the long-term effects of PERK inhibition are not fully understood and require further investigation.

Zukünftige Richtungen

There are several future directions for research on (S)-Perk-IN-5. One area of interest is the development of more potent and selective inhibitors of PERK that can be used in clinical trials. Another direction is the investigation of the role of PERK signaling in other diseases, such as viral infections and autoimmune disorders. Finally, the potential use of (S)-Perk-IN-5 as a diagnostic tool for monitoring PERK activity in vivo should be explored. Overall, (S)-Perk-IN-5 has the potential to become a valuable tool for researchers studying the PERK signaling pathway and may lead to the development of new treatments for various diseases.

Synthesemethoden

The synthesis of (S)-Perk-IN-5 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Kumar et al., 2016). The authors reported a high yield and purity of the compound, which was confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

(S)-Perk-IN-5 has been used in various scientific studies to investigate the role of PERK signaling in different cellular processes. For example, researchers have used this compound to study the effects of PERK inhibition on cell proliferation, apoptosis, and autophagy in cancer cells (Kumar et al., 2016; Zhang et al., 2019). Other studies have focused on the role of PERK signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (Mercado et al., 2018; Kim et al., 2018). In addition, (S)-Perk-IN-5 has been used to investigate the effects of PERK inhibition on glucose metabolism and insulin sensitivity in animal models of type 2 diabetes (Wang et al., 2018).

Eigenschaften

IUPAC Name

2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDQMKBAYRFBMW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)NC(=O)[C@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.